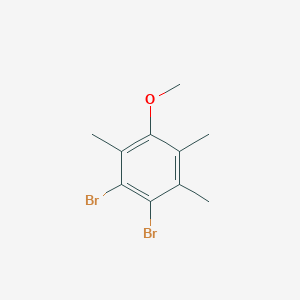
1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene is an organic compound with the molecular formula C10H12Br2O It is characterized by the presence of two bromine atoms, a methoxy group, and three methyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene can be synthesized through a multi-step process involving the bromination of 4-methoxy-3,5,6-trimethylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with careful monitoring of reaction parameters to achieve high yield and purity. The compound is typically purified through recrystallization or distillation techniques.
化学反应分析
Types of Reactions: 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-) groups.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding dehalogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or sodium alkoxide (NaOR) are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products Formed:
- Substitution reactions yield compounds with different functional groups replacing the bromine atoms.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the removal of bromine atoms, forming the corresponding hydrocarbon.
科学研究应用
1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of brominated aromatic compounds with potential therapeutic properties.
Material Science: It is utilized in the synthesis of advanced materials, including polymers and liquid crystals.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of 1,2-dibromo-4-methoxy-3,5,6-trimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and methoxy group influence the electron density of the benzene ring, making it susceptible to nucleophilic attack. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities with altered properties.
相似化合物的比较
1,2-Dibromo-3,4,5,6-tetramethylbenzene: Similar structure but lacks the methoxy group.
1,4-Dibromo-2,3,5,6-tetramethylbenzene: Similar structure but with bromine atoms at different positions.
1,2-Dibromo-3,6-dimethoxy-4,5-dimethylbenzene: Contains additional methoxy groups.
Uniqueness: 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene is unique due to the presence of both bromine atoms and a methoxy group on the benzene ring
属性
IUPAC Name |
1,2-dibromo-4-methoxy-3,5,6-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c1-5-6(2)10(13-4)7(3)9(12)8(5)11/h1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILLOHHJHKICLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)C)Br)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
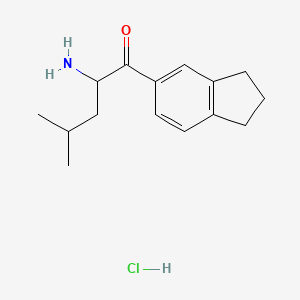
![(2Z)-6-chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2777706.png)
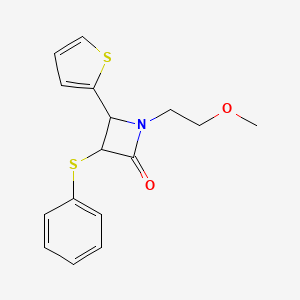
![1,3-di-m-tolyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2777711.png)
![(Z)-2-Cyano-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2777712.png)
![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine](/img/structure/B2777713.png)
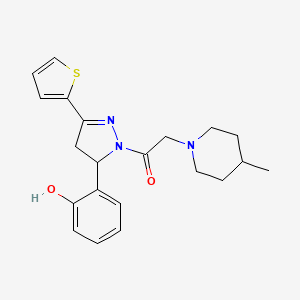
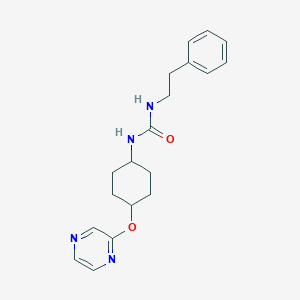
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-difluoromethanesulfonylbenzamide](/img/structure/B2777719.png)
![5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine](/img/structure/B2777721.png)
![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid](/img/structure/B2777723.png)
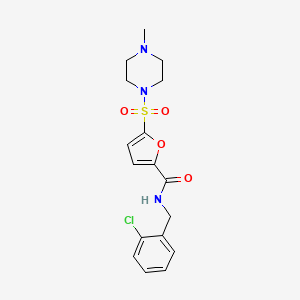
![2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide](/img/structure/B2777725.png)
![3-(2-ethoxyethyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2777726.png)
